![molecular formula C12H9ClN4 B2365233 3-Chloro-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine CAS No. 439120-66-8](/img/structure/B2365233.png)
3-Chloro-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-Chloro-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine (3CMPP) is a heterocyclic compound that has been studied in both academic and industrial research for its potential applications in the fields of medicine, biochemistry, and pharmacology. This compound has been found to have a wide range of biochemical and physiological effects, making it an attractive target for further research. In
Scientific Research Applications
Fluorescent Probes and Imaging Agents
Photodynamic Therapy (PDT)
Antifungal Agents
Mechanism of Action
Target of Action
The primary target of 3-Chloro-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle .
Mode of Action
3-Chloro-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation .
Biochemical Pathways
The inhibition of CDK2 by 3-Chloro-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine affects the cell cycle progression pathway . This disruption can lead to cell cycle arrest, preventing the cell from dividing and potentially leading to cell death .
Pharmacokinetics
These properties can influence the bioavailability of the compound, affecting its efficacy .
Result of Action
The result of 3-Chloro-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine’s action is a significant alteration in cell cycle progression, leading to apoptosis induction within certain cell lines . This can result in the reduction of tumor growth in cancerous cells .
properties
IUPAC Name |
3-chloro-2-methyl-7-pyridin-2-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4/c1-8-11(13)12-15-7-5-10(17(12)16-8)9-4-2-3-6-14-9/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXPOGBPBFFCDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1Cl)C3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101323810 |
Source
|
Record name | 3-chloro-2-methyl-7-pyridin-2-ylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101323810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24820101 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Chloro-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine | |
CAS RN |
439120-66-8 |
Source
|
Record name | 3-chloro-2-methyl-7-pyridin-2-ylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101323810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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